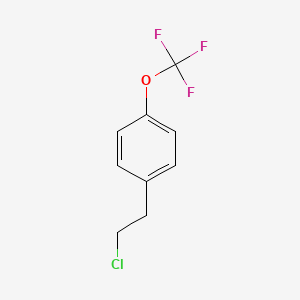
2-Methyl-2-(3-nitroanilino)propanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(3-nitroanilino)propanoic acid;hydrochloride is a chemical compound with the molecular formula C10H13ClN2O4 It is known for its unique structural properties, which include a nitro group attached to an aniline ring and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(3-nitroanilino)propanoic acid;hydrochloride typically involves the nitration of aniline derivatives followed by the introduction of the propanoic acid group. One common method includes the nitration of 3-nitroaniline, followed by a reaction with 2-methylpropanoic acid under acidic conditions to form the desired product. The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid for the nitration step, followed by a condensation reaction with the propanoic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving controlled reaction conditions and purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(3-nitroanilino)propanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The compound can undergo reduction reactions to convert the nitro group to an amine group using reagents such as iron and hydrochloric acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Iron and hydrochloric acid.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products Formed
Reduction: 2-Methyl-2-(3-aminoanilino)propanoic acid.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Scientific Research Applications
2-Methyl-2-(3-nitroanilino)propanoic acid;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methyl-2-(3-nitroanilino)propanoic acid;hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with various biological pathways. The compound may inhibit or activate specific enzymes or receptors, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-(methylamino)propanoic acid hydrochloride
- 2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride
- 3-(2-Nitroanilino)propanoic acid
Uniqueness
2-Methyl-2-(3-nitroanilino)propanoic acid;hydrochloride is unique due to its specific structural configuration, which includes a nitro group on the aniline ring and a propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C10H13ClN2O4 |
|---|---|
Molecular Weight |
260.67 g/mol |
IUPAC Name |
2-methyl-2-(3-nitroanilino)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H12N2O4.ClH/c1-10(2,9(13)14)11-7-4-3-5-8(6-7)12(15)16;/h3-6,11H,1-2H3,(H,13,14);1H |
InChI Key |
GBZOODKUZXZJTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)NC1=CC(=CC=C1)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



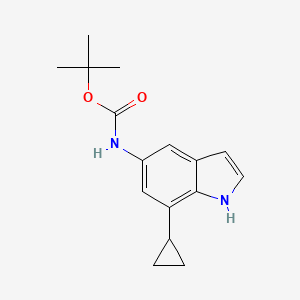
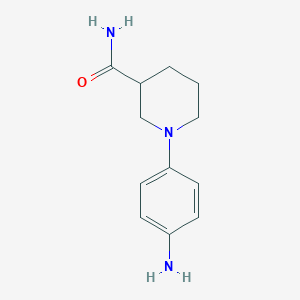

![4-[(4-Methylphenyl)methoxy]benzene-1,2-diamine](/img/structure/B13879730.png)
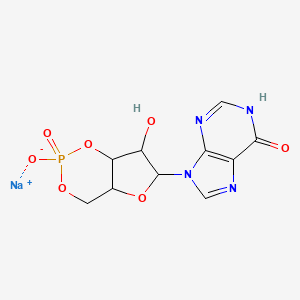
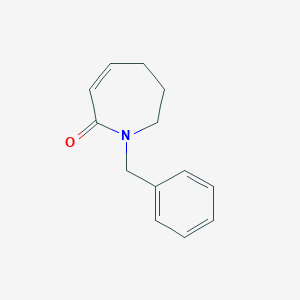
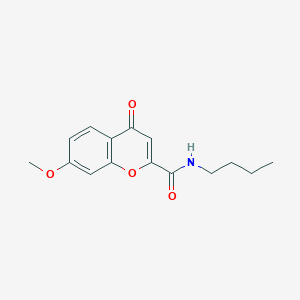


![1-[(3-Hydroxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B13879774.png)


